molecular formula C6H10O3S B193022 3-(Acetylthio)-2-methylpropanoic acid CAS No. 33325-40-5

3-(Acetylthio)-2-methylpropanoic acid

Cat. No.: B193022
CAS No.: 33325-40-5
M. Wt: 162.21 g/mol
InChI Key: VFVHNRJEYQGRGE-UHFFFAOYSA-N
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Description

3-(Acetylthio)-2-methylpropanoic acid is an organic compound with the molecular formula C6H10O3S It is a derivative of propanoic acid, featuring an acetylthio group and a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Acetylthio)-2-methylpropanoic acid involves the reaction of methacrylic acid with thioacetic acid, followed by esterification. The ester is then hydrolyzed to yield the desired acid . Another approach involves the tandem enzymatic hydrolysis of racemic 3-acetylthio-2-methylpropionic methyl ester, catalyzed by enzymes such as bovine pancreatic protease and Mucor juvanicus lipase, to produce enantiomerically enriched (S)-3-acetylthio-2-methylpropionic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned routes. The process may include steps such as purification and crystallization to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylthio)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol.

    Substitution: The acetylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetylthio group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Acetylthio)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Acetylthio)-2-methylpropanoic acid primarily involves its role as a precursor in the synthesis of bioactive compounds. For example, in the synthesis of captopril, the compound undergoes enzymatic hydrolysis to form the active thiol group, which inhibits the angiotensin-converting enzyme (ACE), thereby reducing blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acetylthio)propionic acid
  • 3-(Acetylthio)hexanoic acid
  • 3-(Benzylthio)-2-methylpropanoic acid

Uniqueness

3-(Acetylthio)-2-methylpropanoic acid is unique due to its specific structure, which includes both an acetylthio group and a methyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical industry .

Properties

IUPAC Name

3-acetylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVHNRJEYQGRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868398
Record name Propanoic acid, 3-(acetylthio)-2-methyl-
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Molecular Weight

162.21 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

33325-40-5, 76497-39-7
Record name 3-(Acetylthio)-2-methylpropanoic acid
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Record name 3-Acetylthioisobutyric acid
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Record name (S)-3-(Acetylthio)-2-methylpropionic acid
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Record name Propanoic acid, 3-(acetylthio)-2-methyl-
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Record name Propanoic acid, 3-(acetylthio)-2-methyl-
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Record name 3-(acetylthio)-2-methylpropionic acid
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Record name (S)-3-(acetylthio)-2-methylpropionic acid
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Record name 3-ACETYLTHIO-2-METHYLPROPIONIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of thioacetic acid (50 g.) and methacrylic acid (40.7 g.) is heated on the steam bath for one hour and then stored at room temperature for 18 hours. After confirming by nmr spectroscopy that complete reaction of the methacrylic acid has been achieved, the reaction mixture is distilled in vacuo and the desired 3-acetylthio-2-methylpropanoic acid is separated in the fraction with boiling point 128.5°-131° (2.6 mmHg.), yield 64 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

With stirring, 1 mol of methacrylic acid was added to 1.4 mol of fresh-distilled thioacetic acid being kept under N2 atmosphere. To the extent it was still necessary to do so in view of the heat liberated in course of the reaction, the reaction mixture was heated slowly to approximately 95° C. (reflux) and, subsequently, maintained at this temperature for 1 to 2 hours. After removing the excess thioacetic acid by distillation at atmospheric pressure, crude DL-S-acetyl-β-mercaptoisobutyric acid was obtained by the process of vacuum distillation (about 135° C. at 4 mm Hg). To purify this crude product, it was poured out in 200 ml of hexane and the product crystallized out was filtered off and dried in the air. The yield was 70%; melting point: about 39° C. (literature: 40°-40.5° C.; Chemical Abstracts 38, 3616).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is notable about the reaction of 3-acetylthio-2-methylpropanoic acid with thionyl chloride?

A: The reaction of 3-acetylthio-2-methylpropanoic acid with thionyl chloride, typically used to convert carboxylic acids to acyl chlorides, yields unexpected products. Instead of the anticipated α-methyl- β-propiothiolactone, the reaction predominantly forms 4-methyl-1,2-dithiolan-3-one and 4-methyl-1,2-dithiolen-3-one. [] This unusual oxidation reaction, seemingly unknown for thioesters or thiol groups reacting with thionyl chloride, points towards a novel reaction pathway potentially involving chlorothiosulfite intermediates. []

Q2: Can enzymes be used to selectively produce specific enantiomers of 3-acetylthio-2-methylpropanoic acid?

A: Yes, research has demonstrated the successful use of lipases to achieve stereoselective hydrolysis of the thioester bond in racemic 3-acetylthio-2-methylpropanoic acid. [] This enzymatic approach allows for the preparation of S-(-)-3-acetylthio-2-methylpropanoic acid by selectively hydrolyzing the undesired R-(+) enantiomer. [] This highlights the potential of biocatalysts in synthesizing enantiomerically pure compounds.

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